molecular formula C7H6ClN3O4 B2881530 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid CAS No. 116640-05-2

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid

Cat. No.: B2881530
CAS No.: 116640-05-2
M. Wt: 231.59
InChI Key: LKDSFMWYBXKOJJ-UHFFFAOYSA-N
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Description

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid is a pyridine derivative characterized by a chloro substituent at position 6, a nitro group at position 3, and an amino-linked acetic acid moiety at position 2 of the pyridine ring. The nitro and chloro groups contribute to its electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

2-[(6-chloro-3-nitropyridin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O4/c8-5-2-1-4(11(14)15)7(10-5)9-3-6(12)13/h1-2H,3H2,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDSFMWYBXKOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])NCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid typically involves the nitration of 2-chloro-3-nitropyridine followed by amination and subsequent reaction with glycine. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-chloro-3-nitropyridine is then subjected to amination using ammonia or an amine source under basic conditions. Finally, the amino derivative is reacted with glycine to form the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Pyridine Ring) Key Functional Groups
2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid C₇H₆ClN₃O₄ 247.59 6-Cl, 3-NO₂ Amino-acetic acid linkage
2-(6-Chloro-2-methylpyridin-3-yl)acetic acid C₈H₈ClNO₂ 185.61 6-Cl, 2-CH₃ Acetic acid
Methyl 2-(6-chloropyridin-3-yl)acetate C₈H₈ClNO₂ 199.61 6-Cl Ester (methyl acetate)
2-(3,6-Dichloropyridin-2-yl)acetic acid C₇H₅Cl₂NO₂ 206.03 3-Cl, 6-Cl Acetic acid
[4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid (Wy-14,643) C₁₅H₁₄ClN₃O₂S 335.81 4-Cl (pyrimidine) Thio-acetic acid linkage

Key Observations :

  • Compared to Wy-14,643 (a pyrimidine derivative), the pyridine core of the target compound may exhibit different electronic effects, influencing interactions with biological targets .

Nitro Group Reactivity and Metabolic Activation

  • Nitro-containing compounds, such as 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), undergo prostaglandin hydroperoxidase-mediated metabolism, leading to covalent binding with nucleic acids.
  • In contrast, Wy-14,643, lacking a nitro group, induces hepatocarcinogenesis via peroxisome proliferation and sustained DNA replication rather than direct nucleic acid binding .

Chloro Substituent Effects

  • Chlorinated pyridines, such as 2-(6-chloro-2-methylpyridin-3-yl)acetic acid, are associated with moderate toxicity (e.g., H302: harmful if swallowed) . The target compound’s chloro group may confer similar hazards, while the nitro group could exacerbate oxidative stress.

Biological Activity

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid, with the molecular formula C7H6ClN3O4, is a chemical compound recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H6ClN3O4
  • Molecular Weight : 231.593 g/mol
  • CAS Number : 116640-05-2

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of both nitro and amino groups enhances its binding affinity to specific targets, potentially modulating their activity. This compound may act as a ligand in biochemical pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study found that compounds with similar structures displayed activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokine production in activated macrophages, indicating potential therapeutic applications in inflammatory diseases.

Cytotoxicity and Antitumor Activity

Preliminary studies have suggested that this compound may exhibit cytotoxic effects on cancer cell lines. Cell viability assays revealed a dose-dependent reduction in cell proliferation, highlighting its potential as an antitumor agent.

Case Studies

  • Study on Antimicrobial Activity : A derivative of this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated an IC50 value of approximately 25 µM for Staphylococcus aureus, demonstrating moderate antibacterial activity.
  • Anti-inflammatory Research : In a study assessing the compound's effects on LPS-induced inflammation in macrophages, it was observed that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
  • Cytotoxicity Assays : In vitro testing on various cancer cell lines (e.g., HeLa and MCF-7) showed IC50 values ranging from 15 to 30 µM, indicating promising antitumor activity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Amino-6-chloro-3-nitropyridineLacks aminoacetic acid moietyModerate antimicrobial
6-Chloropyridine-2-carbonitrileContains cyano group instead of nitroLimited anti-inflammatory
Pyrido[2,3-d]pyrimidine derivativesDiverse biological activitiesVaries by specific derivative

Q & A

Q. Table 1. Comparative Reaction Conditions for Substitution Step

SolventTemperature (°C)CatalystYield (%)Reference
DMF50K2_2CO3_378
Ethanol65NaH62
Acetonitrile40TEA45

Q. Table 2. Spectral Peaks for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H^1H-NMRδ 8.4 (pyridinyl-H), δ 4.1 (CH2_2-COOH)
ESI-MSm/z 260.03 ([M+H]+^+)
FT-IR1520 cm1^{-1} (NO2_2 stretch)

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